molecular formula C7H12O4 B566087 trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate CAS No. 1048962-94-2

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Cat. No.: B566087
CAS No.: 1048962-94-2
M. Wt: 160.169
InChI Key: TVDGYINOOUKBLT-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is complex, with images of 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals available . These images are generated based on data derived from quantum chemical computations under DFT .

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Studies have explored the synthesis of aminoacetal and dioxane derivatives, with insights into their nuclear magnetic resonance (NMR) configurations and conformations in aqueous solutions, although no enhanced antiplasmin activity was observed in these compounds compared to known antiplasmin drugs (Isoda, Yamaguchi, Satoh, & Hirata, 1980).
  • Research on the preparation of cis- and trans-dimethoxytetrahydropyran and their derivatives has been conducted, demonstrating the potential for these compounds in further synthetic applications (Srivastava & Brown, 1970).
  • The synthesis of 3-alkylthio-2-methoxytetrahydropyrans via the reaction of alkylsulfenyl chlorides with dihydropyran has been investigated for its high stereoselectivity and potential in producing compounds with ectoparasiticidal activity (Baldwin & Brown, 1967).

Asymmetric Synthesis and Catalysis

  • A novel application was demonstrated through the asymmetric synthesis of a cockroach attractant using a cinchona-modified Pd catalyst for the enantioselective hydrogenation of dihydropyran carboxylic acid, showcasing the potential of this compound in the synthesis of optically active intermediates (Szőri, Szőllősi, & Bartók, 2008).
  • The transformations of substituted 2H-pyran-5-carboxylates into cyclopropanedicarboxylates have been studied, indicating the utility of these compounds in generating products with potential biological activities (Moorhoff & Winkler, 1998).

Heterocyclic Chemistry and Material Science

  • Synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate has been reported, with observed synergetic effects in bioassays against brain tumors, highlighting the compound's potential in medicinal chemistry applications (Kletskov et al., 2018).

Properties

IUPAC Name

methyl (3R,5R)-5-hydroxyoxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGYINOOUKBLT-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.